4,5-Diamino-2-thiouracil CAS number and safety data sheet
4,5-Diamino-2-thiouracil CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diamino-2-thiouracil, a pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases makes it a candidate for investigation in various therapeutic areas, particularly as an antimetabolite or a scaffold for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, safety data, synthesis protocols, and potential biological relevance.
Chemical Identification and Properties
CAS Number: 1004-76-8
Synonyms: 5,6-Diamino-2-thiouracil, 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine[1]
Molecular Formula: C₄H₆N₄OS
Molecular Weight: 158.18 g/mol
The physical and chemical properties of 4,5-Diamino-2-thiouracil are summarized in the table below.
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| Assay | 85% | |
| InChI Key | QYSWOQHLIDKEOL-UHFFFAOYSA-N | |
| SMILES String | NC1=C(N)C(=O)NC(=S)N1 |
Safety Data Sheet
A comprehensive summary of the safety information for 4,5-Diamino-2-thiouracil is presented below, compiled from available Material Safety Data Sheets (MSDS).
| Hazard Identification | GHS Classification | Precautionary Statements |
| Pictogram | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Signal Word | Warning | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P312: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| First Aid Measures | |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Handling and Storage | |
| Precautions for Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Conditions for Safe Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. |
| Personal Protective Equipment | |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Experimental Protocols
Synthesis of 4,5-Diamino-2-thiouracil
A common synthetic route to 4,5-Diamino-2-thiouracil involves the nitrosation of 6-amino-2-thiouracil followed by reduction. A representative protocol is described below.
Materials:
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6-Amino-2-thiouracil
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Sodium dithionite (Na₂S₂O₄)
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Water
Procedure:
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Nitrosation: Dissolve 6-amino-2-thiouracil in a suitable aqueous acidic solution, typically dilute hydrochloric acid. Cool the solution in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature. The reaction mixture will typically change color, indicating the formation of the nitroso intermediate.
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Reduction: After the nitrosation is complete, the nitroso intermediate is reduced. A solution of sodium dithionite in water is added portion-wise to the reaction mixture. The color of the solution will change again as the nitroso group is reduced to an amino group.
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Isolation: The product, 4,5-diamino-2-thiouracil, may precipitate out of the solution upon completion of the reduction. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
This synthetic workflow can be visualized in the following diagram:
Caption: A simplified workflow for the synthesis of 4,5-Diamino-2-thiouracil.
Biological Activity and Signaling Pathways
While specific signaling pathways for 4,5-diamino-2-thiouracil are not extensively documented, its structural similarity to purine precursors suggests potential involvement in nucleotide metabolism pathways. Thiouracil derivatives are known to act as inhibitors of various enzymes. For instance, the well-known derivative propylthiouracil inhibits thyroid peroxidase, thereby blocking the synthesis of thyroid hormones.
Given its diaminopyrimidine core, 4,5-diamino-2-thiouracil could potentially be explored as an inhibitor of enzymes that utilize similar endogenous substrates, such as dihydrofolate reductase (DHFR) or kinases. Many diaminopyrimidine derivatives have been investigated as DHFR inhibitors for antibacterial and anticancer applications.
The general mechanism of action for such antimetabolites often involves competitive inhibition of an enzyme or incorporation into nucleic acids, leading to disruption of cellular processes. A hypothetical signaling pathway illustrating the potential mechanism of a diaminopyrimidine-based drug targeting cell proliferation is shown below.
Caption: A potential mechanism of action for a diaminopyrimidine-based drug.
Experimental Workflow for Biological Evaluation
For researchers interested in evaluating the biological activity of 4,5-Diamino-2-thiouracil, a typical experimental workflow for in vitro screening is outlined below. This workflow is designed to assess the cytotoxic and potential mechanistic effects of the compound on cancer cell lines.
Caption: A standard workflow for evaluating the in vitro activity of a test compound.
Conclusion
4,5-Diamino-2-thiouracil is a versatile chemical intermediate with potential applications in drug discovery. This guide has provided essential information regarding its identification, safety, and synthesis. While its specific biological roles are still under exploration, its structural features suggest it may serve as a valuable starting point for the development of novel therapeutics, particularly in the realm of antimetabolite-based therapies. Further research into its mechanism of action and potential enzymatic targets will be crucial in fully elucidating its therapeutic potential.
